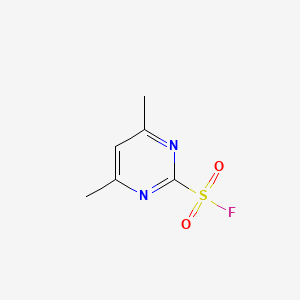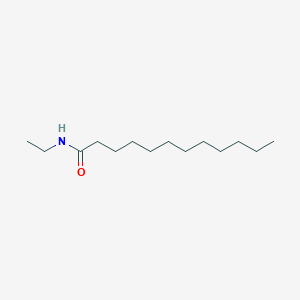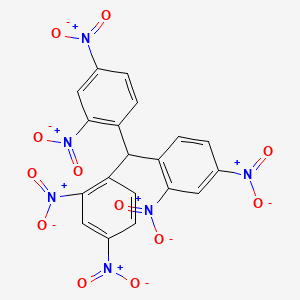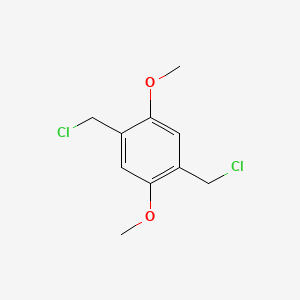
2,4-Bis(trifluoromethyl)phenacyl bromide
Vue d'ensemble
Description
2,4-Bis(trifluoromethyl)phenacyl bromide is a useful research compound. Its molecular formula is C10H5BrF6O and its molecular weight is 335.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Heterocyclic Synthesis
Indium-mediated Vic-diallylation/Propargylation : Phenacyl bromides, including derivatives like 2,4-Bis(trifluoromethyl)phenacyl bromide, undergo smooth vic-diallylation and dipropargylation with allyl and propargyl indium reagents. This process is efficient for synthesizing 4-arylocta-1,7-dien-4-ol derivatives in good yields, demonstrating the versatility of phenacyl bromides in creating complex molecular architectures (Yadav et al., 2008).
Heterocyclic Derivatives Synthesis : Reaction of phenacyl bromides with various reagents leads to the synthesis of diverse heterocyclic compounds, including 1,2,4-triazoles, thiazoles, and thiadiazines. These reactions often proceed via one-pot multicomponent reactions, showcasing the utility of phenacyl bromides in heterocyclic chemistry and the synthesis of potential biologically active molecules (Raslan & Khalil, 2003).
Bis(s-triazolo[3,4-b][1,3,4]thiadiazines) Synthesis : Demonstrates the synthesis of bis(triazolothiadiazine) derivatives by reacting phenacyl bromides in a refluxing ethanol/DMF mixture. This method highlights the role of phenacyl bromides in synthesizing fused heterocyclic systems with potential applications in developing new materials or biologically active compounds (Sarhan et al., 2014).
Antimicrobial Agents Synthesis : Phenacyl bromides are key intermediates in synthesizing a variety of heterocyclic compounds that show significant antimicrobial activity. For example, novel mono- and bis(indol-3-yl)hydrazinyl thiazole derivatives were synthesized via a one-pot cyclocondensation involving phenacyl bromides, which exhibited potent antibacterial activity against several bacterial strains (Mahmoodi et al., 2016).
Synthesis of Phenacyl Bromides : A novel, non-transition metal-catalyzed synthesis of phenacyl bromides, including this compound, was developed through K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes. This green chemistry approach highlights the synthetic accessibility of phenacyl bromides using environmentally benign conditions, making them valuable intermediates for further chemical transformations (Jiang et al., 2013).
Safety and Hazards
2,4-Bis(trifluoromethyl)phenacyl bromide is considered hazardous. It is flammable and may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-[2,4-bis(trifluoromethyl)phenyl]-2-bromoethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF6O/c11-4-8(18)6-2-1-5(9(12,13)14)3-7(6)10(15,16)17/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUHHNKHZXTMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381127 | |
| Record name | 2,4-Bis(trifluoromethyl)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435271-21-9 | |
| Record name | 2,4-Bis(trifluoromethyl)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole](/img/structure/B3031444.png)




![(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione](/img/structure/B3031449.png)








